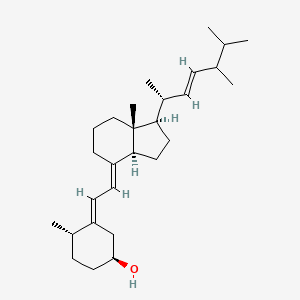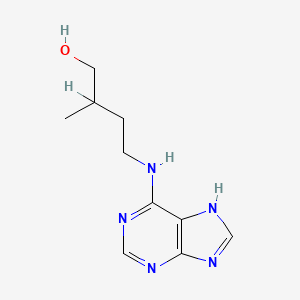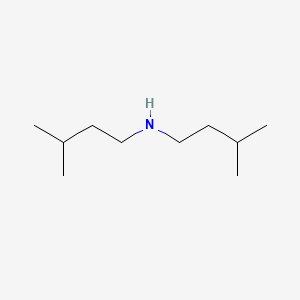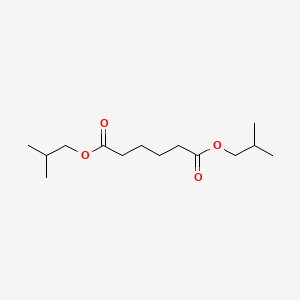
Prostaglandina E2
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La dinoprostone tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y el metabolismo de las prostaglandinas.
Biología: La dinoprostone juega un papel en la comprensión de las vías de señalización celular y las respuestas inflamatorias.
Medicina: Se utiliza ampliamente en obstetricia para la inducción del parto, la maduración cervical y el control de la hemorragia posparto. .
Mecanismo De Acción
La dinoprostone ejerce sus efectos uniéndose a receptores específicos de prostaglandina E2 en la superficie de las células diana. Esta unión activa las vías de señalización intracelulares, lo que lleva a diversas respuestas fisiológicas. En obstetricia, la dinoprostone estimula el miometrio del útero grávido para que se contraiga, lo que facilita la inducción del parto y la maduración cervical . También promueve la liberación de mediadores inflamatorios, que desempeñan un papel en la remodelación cervical y las contracciones uterinas .
Análisis Bioquímico
Biochemical Properties
Prostaglandin E2 plays a crucial role in biochemical reactions, particularly in the inflammatory response. It is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and prostaglandin E synthase. Prostaglandin E2 interacts with various enzymes, proteins, and biomolecules, including the EP1, EP2, EP3, and EP4 receptors, which are G protein-coupled receptors. These interactions lead to diverse biological effects, such as vasodilation, modulation of immune responses, and regulation of smooth muscle tone .
Cellular Effects
Prostaglandin E2 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Prostaglandin E2 promotes vasodilation in vascular smooth muscle cells by increasing cyclic adenosine monophosphate (cAMP) levels and decreasing intracellular calcium levels via the EP4 receptor . In immune cells, Prostaglandin E2 modulates the activation, migration, and cytokine production of dendritic cells, macrophages, and T lymphocytes . It also affects osteoblasts and osteoclasts, playing a role in bone resorption and formation .
Molecular Mechanism
The molecular mechanism of Prostaglandin E2 involves its binding to the EP1, EP2, EP3, and EP4 receptors, which are G protein-coupled receptors. Upon binding, Prostaglandin E2 activates various intracellular signaling pathways, including the cAMP pathway, phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular functions. For example, Prostaglandin E2 binding to the EP4 receptor results in vasodilation by increasing cAMP levels and decreasing intracellular calcium levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin E2 can vary over time. Prostaglandin E2 is relatively stable but can degrade under certain conditions. Long-term exposure to Prostaglandin E2 in in vitro or in vivo studies has shown sustained effects on cellular functions, such as prolonged vasodilation and modulation of immune responses . The stability and degradation of Prostaglandin E2 can influence its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of Prostaglandin E2 vary with different dosages in animal models. Low doses of Prostaglandin E2 can promote vasodilation and anti-inflammatory effects, while high doses may lead to adverse effects such as excessive uterine contractions and gastrointestinal disturbances . In reproductive studies, Prostaglandin E2 has been shown to play a role in ovulation, fertilization, and embryo development, with dosage-dependent effects on these processes .
Metabolic Pathways
Prostaglandin E2 is involved in several metabolic pathways, including the cyclooxygenase (COX) pathway. It is synthesized from arachidonic acid by the action of COX-1 and COX-2 enzymes, followed by conversion to Prostaglandin E2 by prostaglandin E synthase . Prostaglandin E2 interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. It also plays a role in the regulation of inflammatory responses and immune cell functions .
Transport and Distribution
Prostaglandin E2 is transported and distributed within cells and tissues through specific transporters and binding proteins. Multidrug resistance protein 4 (MRP4) is involved in the transport of Prostaglandin E2 across the plasma membrane . Prostaglandin E2 can also bind to its receptors on the cell surface, leading to its localization and accumulation in specific tissues. The distribution of Prostaglandin E2 within cells and tissues affects its biological activity and function .
Subcellular Localization
The subcellular localization of Prostaglandin E2 is primarily associated with the microsomal fraction, indicating its presence in membrane-bound compartments . Prostaglandin E2 is synthesized in the endoplasmic reticulum and Golgi apparatus and can be found in the cytosol and perinuclear region . The localization of Prostaglandin E2 within specific subcellular compartments influences its activity and function, including its role in inflammation and immune responses .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La dinoprostone se sintetiza a partir del ácido araquidónico mediante una serie de reacciones enzimáticas. El proceso comienza con la activación del ácido araquidónico por la fosfolipasa A2, seguida de la oxigenación por enzimas ciclooxigenasas para formar endoperóxidos de prostaglandina. Específicamente, la prostaglandina G2 es modificada por la porción peroxidasa de la enzima ciclooxigenasa para producir prostaglandina H2, que luego se convierte en prostaglandina E2 (dinoprostone) .
Métodos de producción industrial: La producción industrial de dinoprostone implica la extracción y purificación del ácido araquidónico de fuentes biológicas, seguida de su conversión a dinoprostone utilizando las vías enzimáticas mencionadas anteriormente. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La dinoprostone experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para su procesamiento metabólico y actividad farmacológica.
Reactivos y condiciones comunes:
Oxidación: La dinoprostone se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones controladas.
Reducción: La reducción de la dinoprostone se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución que involucran dinoprostone generalmente requieren reactivos nucleófilos en condiciones suaves.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y oxidados de la dinoprostone, que son cruciales para su actividad biológica y metabolismo .
Comparación Con Compuestos Similares
La dinoprostone a menudo se compara con otras prostaglandinas, como el misoprostol (análogo de la prostaglandina E1) y la mifepristona (antiprogesterona). Si bien todos estos compuestos se utilizan para la inducción del parto y la maduración cervical, difieren en sus mecanismos de acción y perfiles clínicos .
Compuestos similares:
Misoprostol: Un análogo sintético de la prostaglandina E1, utilizado para la inducción del parto y el control de la hemorragia posparto.
Mifepristona: Un agente antiprogesterona utilizado para la interrupción médica del embarazo y la inducción del parto
Singularidad de la dinoprostone: La dinoprostone es única en su ocurrencia natural y unión específica a los receptores de prostaglandina E2, lo que la hace altamente efectiva para la inducción del parto y la maduración cervical .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-ARSRFYASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Record name | prostaglandin E2 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Prostaglandin_E2 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022947, DTXSID00859353 | |
| Record name | Dinoprostone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dinoprostone administered intravaginally stimulates the myometrium of the gravid uterus to contract in a manner that is similar to the contractions seen in the term uterus during labor, resulting in the evacuation of the products of conception from the uterus. It is believed that dinoprostone exerts its uterine effects via direct myometrial stimulation, but the exact mechanism of action is unkown. Other suggested mechanisms include the regulation of cellular membrane calcium transport and of intracellular concentrations of cyclic 3',5'-adenosine monophosphate. Dinoprostone also appears to produce local cervical effects including softening, effacement, and dilation. The exact mechanism of action for this effect is also unknown, but it has been suggested that this effect may be associated with collagen degradation caused by secretion of the enzyme collagenase as a partial response to locally administered dinoprostone. | |
| Record name | Dinoprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00917 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
363-24-6, 22230-04-2 | |
| Record name | Prostaglandin E2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinoprostone [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinoprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00917 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin E2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prostaglandin E2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dinoprostone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinoprostone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINOPROSTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Q1JQR04M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 °C | |
| Record name | Dinoprostone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00917 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















